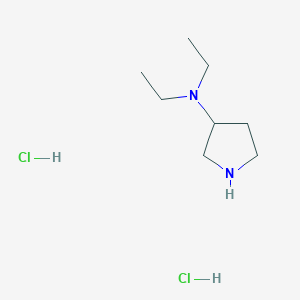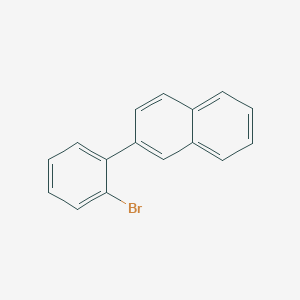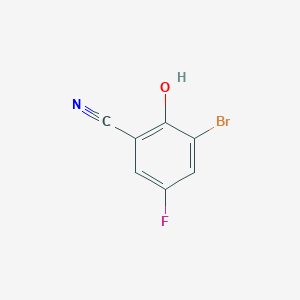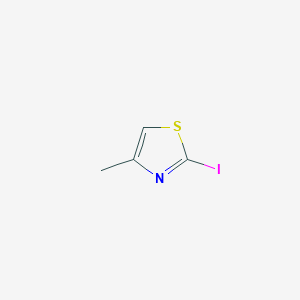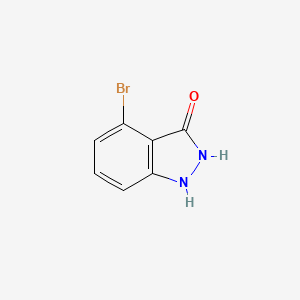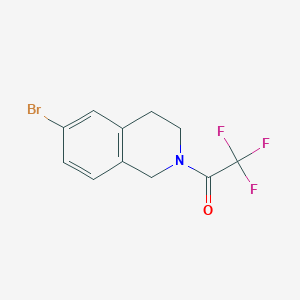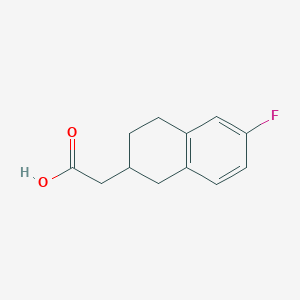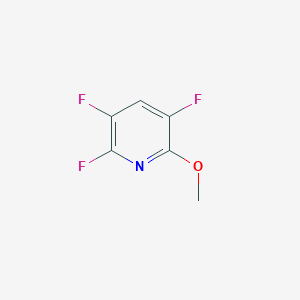
(2E)-1-(4-Aminophenyl)-3-(1H-indol-3-YL)-prop-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
A comprehensive review by Taber and Tirunahari (2011) presents a framework for classifying all indole syntheses, including the compound of interest. This review emphasizes the synthetic strategies and methodologies for constructing indoles, highlighting the compound's relevance in synthesizing structurally diverse and biologically significant molecules (Taber & Tirunahari, 2011).
Biomedical Applications
A detailed examination of indole-3-Carbinol (I3C) derivatives, which are structurally related to the compound , underscores their pharmacokinetics and protective roles in hepatic protection. This review by Wang et al. (2016) discusses the pleiotropic protective effects on chronic liver injuries, highlighting the therapeutic potential of indole derivatives in liver diseases (Wang et al., 2016).
Environmental and Toxicological Studies
Research into the toxicity and environmental impact of related aromatic amines, such as 4-aminobiphenyl, provides insights into the potential environmental and health implications of chemically similar compounds. Studies by Wang et al. (2019) review the mechanistic insights into aromatic amine carcinogenesis, offering a context for understanding the toxicological aspects of similar compounds (Wang et al., 2019).
Optical and Electronic Applications
The development and application of BODIPY-based materials, which share synthetic and structural features with the compound of interest, for use in organic light-emitting diodes (OLEDs) are discussed by Squeo and Pasini (2020). This review highlights the material's utility in optoelectronic devices, pointing towards the potential of the compound for similar applications (Squeo & Pasini, 2020).
Propiedades
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c18-14-8-5-12(6-9-14)17(20)10-7-13-11-19-16-4-2-1-3-15(13)16/h1-11,19H,18H2/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEHXBDIMAIPEA-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC(=O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

